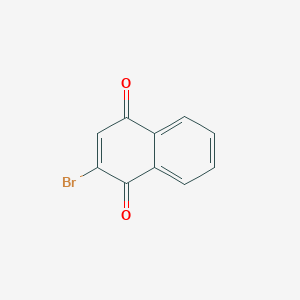

2-bromonaphthalene-1,4-dione

Description

2-Bromonaphthalene-1,4-dione (CAS: 71127-64-5) is a halogenated derivative of 1,4-naphthoquinone, characterized by a bromine atom substituted at the 2-position of the naphthoquinone core. Its molecular formula is C₁₀H₅BrO₂, with a molecular weight of 237.05 g/mol . The compound is synthesized via bromination of 1,4-naphthoquinone using reagents like N-bromosuccinimide (NBS) in acetic acid/water, yielding 78% under optimized conditions . It exhibits a melting point of 130–132°C, significantly higher than its chloro analog (72–75°C), likely due to increased molecular weight and stronger van der Waals interactions .

This compound serves as a versatile intermediate in organic synthesis, particularly in catalytic C–H activation and annulation reactions to construct polycyclic systems like carbazoles . Its bromine substituent enhances electrophilicity, facilitating nucleophilic substitutions and metal-catalyzed cross-couplings.

Propriétés

IUPAC Name |

2-bromonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174688 | |

| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-37-4 | |

| Record name | 1,4-Naphthoquinone, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromonaphthalene-1,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Optimization

The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. In a representative procedure, 1,4-naphthoquinone is dissolved in acetic acid or carbon tetrachloride, followed by gradual addition of Br₂ at 0–5°C. The mixture is stirred for 12–24 hours, after which the product is isolated via vacuum filtration and recrystallized from acetonitrile.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 65–70 |

| Temperature | 0–5°C | 68 |

| Brominating Agent | Br₂ | 70 |

| Reaction Time | 18 hours | 65 |

Key challenges include minimizing di-bromination byproducts. Studies demonstrate that stoichiometric control (1:1 molar ratio of naphthoquinone to Br₂) and low temperatures enhance selectivity for mono-bromination.

Silver Nitrate and Ammonium Persulfate-Mediated Bromination

This method utilizes a free-radical pathway to introduce bromine at the 2-position. Silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) act as co-catalysts, generating sulfate radicals that initiate bromine abstraction from HBr or NaBr.

Industrial-Scale Protocol

In an optimized industrial process:

-

Reagents : 1,4-naphthoquinone (1.0 mol), NaBr (1.2 mol), AgNO₃ (0.5 mol), (NH₄)₂S₂O₈ (2.0 mol).

-

Solvent System : Acetonitrile (ACN)/water (1:1 v/v).

Post-reaction, the mixture is cooled, filtered, and washed with sodium bicarbonate to neutralize residual acid. The crude product is purified via recrystallization (ACN/hexane), yielding 56–60% of this compound.

Copper-Catalyzed Bromination

Copper(II) triflate (Cu(OTf)₂) and tert-butyl hydroperoxide (TBHP) enable regioselective bromination under mild conditions. This method is notable for its compatibility with sensitive functional groups.

Mechanistic Insights

The reaction proceeds via a Cu(II)-mediated radical chain mechanism:

-

Initiation : TBHP oxidizes Cu(II) to Cu(III), generating bromine radicals (Br- ).

-

Propagation : Br- abstracts a hydrogen atom from the 2-position of 1,4-naphthoquinone, forming a naphthoquinone radical.

-

Termination : The radical intermediate reacts with Br₂ to yield the final product.

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 25 | 45 |

| 10 | 40 | 59 |

| 15 | 60 | 72 |

This method achieves superior yields (72%) at elevated temperatures but requires careful exclusion of moisture to prevent catalyst deactivation.

Oxidative Bromination of 2-Methylnaphthalene Derivatives

Oxidative bromination offers an alternative route starting from 2-methylnaphthalene. This two-step process involves bromination of the methyl group followed by oxidation to the dione.

Step 1: Bromination of 2-Methylnaphthalene

2-Methylnaphthalene is treated with NBS under radical initiation (e.g., AIBN) in CCl₄ to yield 2-(bromomethyl)naphthalene.

Step 2: Oxidation to 1,4-Dione

The intermediate is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O), converting the methyl group to a ketone.

| Oxidation Agent | Solvent | Time (hours) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 6 | 58 |

| CrO₃ | Acetic acid | 8 | 62 |

This method is less favored industrially due to multi-step purification requirements.

Hydrolysis of Brominated Precursors

Hydrolysis of 2-bromo-3-substituted naphthoquinones provides access to this compound. For example, 2-bromo-3-cyclohexylnaphthalene-1,4-dione undergoes base-mediated hydrolysis (KOH/MeOH) to remove the cyclohexyl group.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1,4-naphthoquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: It can participate in redox reactions, where it acts as an oxidizing agent.

Photochemical Reactions: It reacts with compounds like xanthene under photochemical conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used in redox reactions.

Photochemical Conditions: UV light is used to initiate photochemical reactions.

Major Products Formed:

Substitution Products: Various substituted naphthoquinones.

Oxidation Products: Oxidized derivatives of naphthoquinone.

Photochemical Products: Complex photochemical adducts.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2-Bromonaphthalene-1,4-dione serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Building Block for Complex Molecules: It is used in the preparation of dyes, pharmaceuticals, and other organic compounds.

- Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines and thiols, facilitating the formation of new compounds.

- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications:

- Vitamin K Analog Development: Research indicates that derivatives of this compound exhibit anti-seizure activity and potential therapeutic effects against neurological disorders. For instance, a modified compound derived from it showed protective effects in mouse seizure models .

- Oxidative Stress Induction in Cancer Cells: The compound's ability to generate reactive oxygen species (ROS) makes it a candidate for cancer research, where oxidative stress can selectively induce cell death in cancerous cells.

Biochemical Sensing

This compound has been developed into a highly selective colorimetric sensor for detecting cysteine:

- Detection Mechanism: It selectively binds to cysteine, resulting in observable changes in fluorescence and colorimetric properties. This specificity allows for its use in biochemical assays without interference from other amino acids .

| Property | Description |

|---|---|

| Sensitivity | High sensitivity to cysteine |

| Selectivity | Minimal interference from other amino acids |

| Detection Medium | Effective in aqueous solutions and biological samples |

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Cysteine Detection Sensor Development:

- Synthesis of Novel Compounds:

- Co-crystallization Studies:

Mécanisme D'action

The mechanism of action of 2-Bromo-1,4-naphthoquinone involves its redox properties. It can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. This property is particularly useful in cancer treatment, where the compound can selectively target cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogenated Derivatives

2-Chloronaphthalene-1,4-Dione

- Synthesis: Prepared via chlorination of 1,4-naphthoquinone using NH₄Cl and Oxone® in methanol (53% yield) .

- Physical Properties : Lower melting point (72–75°C ) compared to the bromo derivative, attributed to reduced molecular weight and weaker intermolecular forces .

- Reactivity : Less reactive in Suzuki-Miyaura couplings due to weaker C–Cl bond polarization. However, it undergoes regioselective annulations with indoles under B(C₆F₅)₃ catalysis .

2-(4-Bromophenyl)Naphthalene-1,4-Dione

- Structure : Features a brominated phenyl group at the 2-position instead of a direct bromine substituent.

- Applications: Used in synthesizing indolyl-quinone hybrids via B(C₆F₅)₃-catalyzed C–C coupling, yielding products with higher melting points (up to 235°C) due to extended π-conjugation .

Methoxy and Triazole-Substituted Derivatives

2-Methoxynaphthalene-1,4-Dione

- Structure : Methoxy group at the 2-position.

- Crystallography: Forms planar naphthoquinone cores with C–H⋯O and π–π interactions, similar to bromo derivatives .

- Reactivity : The electron-donating methoxy group reduces electrophilicity, making it less reactive in cross-couplings compared to halogenated analogs.

2-{[1-(4-Bromobenzyl)-1H-1,2,3-Triazol-4-yl]Methoxy}Naphthalene-1,4-Dione

Comparison with Positional Isomers and Functionalized Derivatives

6-Bromonaphthalene-1,4-Dione

2-Bromo-5,8-Dihydroxynaphthalene-1,4-Dione

- Structure : Bromine at 2-position with hydroxyl groups at 5- and 8-positions.

- Properties: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents. The compound exhibits unique redox behavior, acting as a semiquinone radical intermediate in biological systems .

Data Table: Key Properties of Selected Naphthalene-1,4-Dione Derivatives

Activité Biologique

2-Bromonaphthalene-1,4-dione (C10H6BrO2) is a compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, as well as its potential applications in medicinal chemistry.

This compound is characterized by a bromine atom substitution at the 2-position of the naphthalene ring and a dione functional group. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various microbial pathogens, including bacteria and fungi. The compound was found to inhibit the growth of Mycobacterium tuberculosis and Pseudomonas aeruginosa, with notable potency compared to traditional antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as AGS gastric cancer cells and others. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases .

Case Study: Apoptotic Effects on AGS Cells

In a controlled experiment, AGS cells treated with 5 µM of this compound exhibited an apoptotic rate between 40% and 60% after 24 hours. This was associated with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing cell death .

Antioxidant Activity

The compound also displays antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is particularly relevant in neuroprotective applications, where oxidative damage is a key factor in neurodegenerative diseases .

The biological effects of this compound are attributed to its ability to interact with cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells.

- Enzyme Inhibition : It acts on various enzymes involved in cellular signaling pathways, affecting processes such as inflammation and cell proliferation .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being investigated for potential therapeutic applications:

- Antimicrobial Agents : Its efficacy against resistant strains positions it as a candidate for new antibiotic development.

- Cancer Therapy : Its apoptotic effects suggest potential use as an adjunct therapy in cancer treatment protocols.

- Neuroprotection : The antioxidant properties may be harnessed for protective strategies against neurodegenerative diseases.

Q & A

How can researchers optimize the synthesis of 2-bromonaphthalene-1,4-dione to improve yield and purity?

Methodological Answer:

The synthesis typically involves brominating 1-naphthol using N-bromosuccinimide (NBS) in acetic acid/water at 45°C . Key variables include:

- Reagent stoichiometry : A 3.7:1 molar ratio of NBS to 1-naphthol ensures complete bromination.

- Temperature control : Maintaining 45°C prevents side reactions like dibromination.

- Purification : Column chromatography with n-hexane/EtOAc (20:1) achieves >95% purity. Post-synthesis NMR analysis (e.g., δ 8.15–8.12 ppm for aromatic protons) confirms structural integrity .

What advanced catalytic applications utilize this compound as a substrate?

Methodological Answer:

The compound serves as a precursor in C–H activation reactions catalyzed by Rh(III) or Re(II) complexes. For example:

- Alkylation/Oxygenation : Reacting with alkenes or alcohols under Rh(III) catalysis forms functionalized quinones, critical for bioactive molecule synthesis.

- Mechanistic Insight : The bromine atom’s electron-withdrawing effect enhances electrophilicity at the C3 position, directing regioselective bond formation .

How does this compound interact with transition metals in coordination chemistry?

Methodological Answer:

The compound forms stable complexes with Cu(II), Ni(II), and Co(II) via its quinone oxygen and bromine atoms. Experimental steps include:

- Ligand preparation : Dissolve in anhydrous methanol and react with metal salts (e.g., CuCl₂·2H₂O) at 60°C.

- Characterization : UV-Vis spectroscopy (e.g., λmax ~450 nm for d–d transitions) and cyclic voltammetry confirm redox-active metal-ligand interactions .

What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., bromine-induced deshielding at C2).

- IR Spectroscopy : C=O stretches (~1667 cm⁻¹) and C–Br vibrations (~743 cm⁻¹) validate functional groups .

- Chromatography : HPLC with a C18 column (MeCN/H₂O mobile phase) resolves impurities <1% .

What methodologies assess the compound’s toxicity in biological systems?

Methodological Answer:

- In vitro assays : HepG2 cell lines exposed to 10–100 µM doses measure IC₅₀ via MTT assays.

- In vivo models : Rodent studies (oral/inhalation routes) track hepatic/renal effects over 14–28 days.

- Data gaps : Limited dermal toxicity data necessitate OECD Guideline 402-compliant studies .

How should researchers address contradictions in reported toxicity or reactivity data?

Methodological Answer:

- Source evaluation : Compare experimental conditions (e.g., solvent polarity in synthesis affecting byproduct profiles).

- Meta-analysis : Pool data from ATSDR/NTP studies to identify dose-response trends.

- Reproducibility : Replicate disputed results under controlled humidity/temperature .

Can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrophilic sites (e.g., Fukui indices highlight C3 for nucleophilic attack).

- MD simulations : Solvent effects (e.g., acetonitrile vs. DMF) predict reaction kinetics .

What role does this compound play in materials science?

Methodological Answer:

- COF synthesis : As a monomer, it forms π-conjugated frameworks via Suzuki coupling, enhancing conductivity.

- Characterization : PXRD and BET surface area analysis (e.g., ~500 m²/g) confirm porous structures .

How is regioselectivity controlled in functionalizing this compound?

Methodological Answer:

- Electronic effects : Bromine deactivates the quinone ring, favoring C3 substitution in SNAr reactions.

- Catalytic strategies : Pd-mediated cross-coupling directs arylation to the less hindered C5 position .

What protocols ensure stability during storage and handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.